molecular formula C15H14FN5O2S B2764997 methyl 2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)butanoate CAS No. 863460-58-6

methyl 2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)butanoate

Cat. No.: B2764997
CAS No.: 863460-58-6
M. Wt: 347.37
InChI Key: BRYUJRBNHLZBKS-UHFFFAOYSA-N
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Description

Methyl 2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)butanoate is a triazolo[4,5-d]pyrimidine derivative featuring a 4-fluorophenyl substituent at the 3-position and a methyl butanoate thioether group at the 7-position. Its structure combines a fluorinated aromatic ring—enhancing lipophilicity and target binding—with an ester-containing thioether side chain, which may influence pharmacokinetic properties such as solubility and metabolic stability .

Properties

IUPAC Name

methyl 2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN5O2S/c1-3-11(15(22)23-2)24-14-12-13(17-8-18-14)21(20-19-12)10-6-4-9(16)5-7-10/h4-8,11H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRYUJRBNHLZBKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OC)SC1=NC=NC2=C1N=NN2C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)butanoate is a complex organic compound with potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C15H14FN5O2S
  • Molecular Weight : 347.37 g/mol
  • CAS Number : 863460-58-6

The compound features a triazolopyrimidine core, which is known for its diverse biological activities, particularly in oncology and antiviral applications.

The primary mechanism of action for this compound involves inhibition of Cyclin-Dependent Kinase 2 (CDK2). CDK2 plays a crucial role in cell cycle regulation, and its inhibition can lead to the suppression of cell proliferation. This compound's activity suggests potential therapeutic applications in cancer treatment.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer effects. The inhibition of CDK2 by this compound has been associated with:

  • Cell Cycle Arrest : The compound induces G1 phase arrest in cancer cell lines.
  • Apoptosis Induction : Enhanced apoptosis has been observed in treated cells.

Case Studies and Research Findings

  • In Vitro Studies :
    • A study demonstrated that this compound effectively inhibited proliferation in several cancer cell lines (e.g., HeLa and MCF-7), with IC50 values in the low micromolar range.
  • Mechanistic Insights :
    • In mechanistic studies, the compound was shown to disrupt CDK2 activity leading to decreased phosphorylation of downstream targets involved in cell cycle progression.
  • Comparative Analysis :
    • When compared to other triazolopyrimidine derivatives, this compound exhibited superior selectivity for CDK2 over other kinases, suggesting a favorable therapeutic index.

Data Table: Biological Activity Overview

Activity TypeObserved EffectsReference
AnticancerG1 phase arrest; apoptosis
AntiviralPotential efficacy (similar structures)
CDK InhibitionSignificant IC50 values

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at the 3-Position

The 3-position of the triazolo[4,5-d]pyrimidine scaffold is critical for modulating target affinity and selectivity. Key analogs include:

  • However, the absence of fluorine may reduce electronegativity and membrane permeability compared to the 4-fluorophenyl group .
  • 3-(3,4-Difluorophenyl) derivatives: Patented analogs () with dual fluorine substituents show increased metabolic resistance due to stronger electron-withdrawing effects, but this may also reduce solubility relative to the mono-fluorinated target compound .

Modifications at the 7-Position

The thioether linkage at the 7-position is a common feature, but the nature of the substituent varies significantly:

  • Butanoate ester vs. benzo[d]oxazole: The target compound’s methyl butanoate group () introduces esterase-sensitive functionality, which may facilitate prodrug activation. In contrast, benzo[d]oxazole derivatives (e.g., ) exhibit rigid aromatic systems that enhance π-π stacking but limit conformational flexibility .
  • Aniline and acrylamide derivatives : Compounds like 4-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)aniline () and its acrylamide analog () replace the ester with primary amines or acryloyl groups, altering hydrogen-bonding capacity and reactivity. These modifications are associated with improved target engagement in kinase inhibition assays .

Physicochemical and Pharmacological Properties

Physicochemical Data

Compound Melting Point (°C) Yield (%) Key Substituents Reference
Target compound Not reported Not reported 4-Fluorophenyl, methyl butanoate -
3-Benzyl-5-(propylthio) analog () Not reported 82 Benzyl, propylthio
Morpholine-containing analog () 89–90 89.9 Morpholinomethyl, benzo[d]oxazole
Difluorophenyl analog () Not reported Not reported 3,4-Difluorophenyl, cyclopentane-diol

The target compound’s ester group likely increases lipophilicity (clogP ~3.5 estimated) compared to morpholine derivatives (clogP ~2.8), which benefit from polar tertiary amines .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing methyl 2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)butanoate?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with triazolopyrimidine intermediates. Key steps include:
  • Step 1 : Functionalization of the triazolopyrimidine core at the 7-position via nucleophilic substitution with a thiol group. DMF or dichloromethane is often used as a solvent, with reaction temperatures maintained at 60–80°C to optimize yield .
  • Step 2 : Esterification of the thiol intermediate with methyl butanoate derivatives under acidic or basic catalysis (e.g., H₂SO₄ or NaOMe) .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol is recommended for isolating the final product .

Q. How can structural characterization of this compound be systematically performed?

  • Methodological Answer : A combination of spectroscopic and crystallographic techniques is critical:
  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., fluorophenyl, thioether linkage). ¹⁹F NMR can validate the fluorine environment .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula and fragmentation patterns .
  • X-ray Crystallography : For resolving stereochemical ambiguities, single-crystal X-ray diffraction is essential, as demonstrated for analogous triazolopyrimidine derivatives .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorophenyl vs. methoxyphenyl substituents) influence biological activity?

  • Methodological Answer : Structure-activity relationship (SAR) studies require systematic substitution and biological assays:
  • Synthetic Variation : Replace the 4-fluorophenyl group with other aryl moieties (e.g., 3-fluorophenyl, 4-methoxyphenyl) using analogous synthetic routes .
  • Biological Testing : Compare inhibitory activity (e.g., IC₅₀ values) against target enzymes (e.g., kinases) via enzymatic assays. Fluorinated derivatives often enhance lipophilicity and target binding .
  • Computational Modeling : Molecular docking (e.g., AutoDock Vina) to predict binding modes and interaction energies with active sites .

Q. What experimental strategies resolve contradictions in reported biological activity data for triazolopyrimidine derivatives?

  • Methodological Answer : Discrepancies may arise from assay conditions or impurity profiles. Mitigation strategies include:
  • Standardized Assays : Use validated protocols (e.g., ATP concentration, pH control) for kinase inhibition studies .
  • Purity Verification : HPLC (≥95% purity) and elemental analysis to exclude confounding effects from byproducts .
  • Meta-Analysis : Cross-reference data across studies using databases like PubChem, ensuring exclusion of unreliable sources (e.g., BenchChem) .

Q. How can researchers design experiments to elucidate the compound’s mechanism of action in complex biological systems?

  • Methodological Answer : A multi-modal approach is recommended:
  • Target Identification : Chemoproteomics (e.g., affinity chromatography coupled with LC-MS/MS) to identify binding proteins .
  • Cellular Profiling : RNA-seq or CRISPR-Cas9 screens to map downstream pathways affected by the compound .
  • In Vivo Validation : Use transgenic models (e.g., zebrafish or murine systems) to assess efficacy and toxicity .

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